Phosphoric acid, octyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, octyl ester, sodium salt is a chemical compound with the molecular formula C8H17Na2O4P. It is commonly used in various industrial and scientific applications due to its unique properties as a surfactant and emulsifying agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, octyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with octanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and octanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is carried out in large reactors, and the product is purified through distillation and crystallization techniques. The use of automated systems and quality control measures ensures consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, octyl ester, sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This compound can be hydrolyzed in the presence of acids or bases to yield phosphoric acid and octanol.
Oxidation: It can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octyl ester, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, octyl ester, sodium salt is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of substances. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, octyl ester, sodium salt can be compared with other similar compounds such as:
- Phosphoric acid, hexyl ester, sodium salt
- Phosphoric acid, decyl ester, sodium salt
- Phosphoric acid, dodecyl ester, sodium salt
Uniqueness
This compound is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties as a surfactant and emulsifying agent make it valuable in scientific research, industry, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse applications.
Eigenschaften
CAS-Nummer |
84843-36-7 |
---|---|
Molekularformel |
C8H17Na2O4P |
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
disodium;octyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
WUIJQWLICXXNNE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.